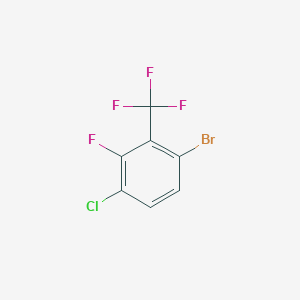

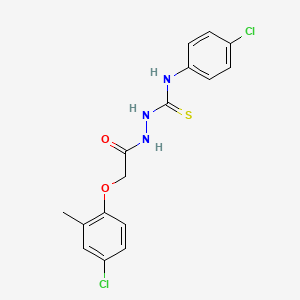

6-Bromo-3-chloro-2-fluorobenzotrifluoride

カタログ番号:

B2816997

CAS番号:

159329-06-3

分子量:

277.44

InChIキー:

AAKHIUDKITTXPN-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Benzotrifluorides are aromatic compounds that contain a benzene ring substituted with a trifluoromethyl group and other halogens. In the case of 6-Bromo-3-chloro-2-fluorobenzotrifluoride, the benzene ring is substituted with a bromine atom at the 6th position, a chlorine atom at the 3rd position, and a fluorine atom at the 2nd position .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through halogenation reactions. For example, trifluorotoluene can be synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the nature of the benzene ring. The presence of electronegative halogen atoms (bromine, chlorine, and fluorine) would create regions of partial negative charge, while the carbon atoms would carry a partial positive charge .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzotrifluorides in general are known to undergo various types of reactions. These include electrophilic aromatic substitution reactions and nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the halogen atoms and the trifluoromethyl group. These groups are likely to increase the compound’s density and boiling point compared to benzene .Safety and Hazards

特性

IUPAC Name |

1-bromo-4-chloro-3-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKHIUDKITTXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (7.3 g) in concentrated sulphuric acid was added to a stirred cooled solution of 4-bromo-2-fluoro-3-trifluoromethylaniline (27.4 g) in glacial acetic acid while maintaining the temperature below 15° C. The mixture was stirred at 10°-15° C. for one and a half hours then poured into a mixture of copper (I) chloride (10.5 g) in hydrochloric acid (5M). The mixture was stirred for one and a half hours then diluted with water, extracted with ether, washed with aqueous sodium hydroxide solution (2M), water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness and the residue was distilled to give 6-bromo-3-chloro-2-fluorobenzotrifluoride (8.3 g) as a yellow oil b.p. 44°-45° C./2 mbar.

Name

copper (I) chloride

Quantity

10.5 g

Type

catalyst

Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2816915.png)

![4-Cyclobutylidene-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2816917.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one](/img/structure/B2816919.png)

![2-(4-methoxyphenyl)-3-(propylthio)-N-(o-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2816922.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B2816923.png)

![2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2816924.png)

![N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B2816926.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816927.png)

![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2816935.png)

![4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B2816936.png)